molecular formula C20H14ClNO4S2 B2968698 5-((2-Chlorobenzyl)thio)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole CAS No. 850928-48-2

5-((2-Chlorobenzyl)thio)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole

Cat. No. B2968698
CAS RN: 850928-48-2
M. Wt: 431.91
InChI Key: WVPAATMFGNGTLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((2-Chlorobenzyl)thio)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole, also known as CBTFO, is a chemical compound that has been extensively studied for its potential as a therapeutic agent in various diseases.

Scientific Research Applications

Light Harvesting and Nonlinear Optical Properties

Compounds similar to 5-((2-Chlorobenzyl)thio)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole have been studied for their potential in light harvesting applications and nonlinear optical properties. These studies have utilized quantum mechanical methods to evaluate the electronic structure and optical properties, highlighting their potential in developing new Dye-Sensitized Solar Cells (DSSCs) and as novel inhibitors for enzymes like Topoisomerase II (Sheena Mary et al., 2019).

Antimicrobial and Antifungal Activity

Derivatives of oxazoles, including structures similar to the compound , have been investigated for their antimicrobial and antifungal activities. Research in this area has led to the synthesis of new compounds that have been evaluated against a range of bacterial and fungal strains, demonstrating the potential of these compounds in the development of new antimicrobial agents (El-Sayed, 2006).

Synthesis and Chemical Properties

Studies have also focused on the synthetic methodologies for creating 2,5-disubstituted-1,3-oxazoles, including those with phenylsulfonyl groups. These methodologies provide a general route for synthesizing derivatives, which can have a variety of applications in organic chemistry and drug development (Williams & Fu, 2010).

Antitumor and Anticancer Evaluation

Some novel 4-arylsulfonyl-1,3-oxazoles, which share structural similarities with the compound , have been synthesized and evaluated for their anticancer activities. These studies have identified compounds with significant activity against various cancer cell lines, suggesting the potential of these derivatives in cancer therapy (Zyabrev et al., 2022).

Antimicrobial and Antitubercular Agents

Research into thiazole-based sulfonyl derivatives has demonstrated their effectiveness as antimicrobial and antitubercular agents. These studies highlight the potential of sulfonyl derivatives in addressing resistant strains of bacteria and tuberculosis, offering a pathway for developing new therapeutic agents (Suresh Kumar et al., 2013).

properties

IUPAC Name

4-(benzenesulfonyl)-5-[(2-chlorophenyl)methylsulfanyl]-2-(furan-2-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO4S2/c21-16-10-5-4-7-14(16)13-27-20-19(22-18(26-20)17-11-6-12-25-17)28(23,24)15-8-2-1-3-9-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPAATMFGNGTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.